molecular formula C33H32NOPS B6318914 (R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide CAS No. 1616688-65-3

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6318914
CAS No.: 1616688-65-3
M. Wt: 521.7 g/mol
InChI Key: ZEKRYLFTCRWHOG-ZIQZBVCVSA-N
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Description

®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety. These structural elements contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

    Introduction of the Diphenylphosphanyl Group: The naphthalen-1-ylmethyl intermediate is then reacted with a diphenylphosphanyl reagent under controlled conditions to introduce the diphenylphosphanyl group.

    Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent to form the desired compound.

Industrial Production Methods

Industrial production of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide moiety to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the diphenylphosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules and induce specific effects makes it a candidate for drug development and other biomedical applications.

Industry

In the industrial sector, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its reactivity and chiral properties are leveraged to create high-value products with specific characteristics.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its chiral centers and functional groups. The diphenylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(1-Naphthyl)ethylamine
  • ®-(+)-1-(1-Naphthyl)ethylamine
  • ®-(+)-alpha-(1-Naphthyl)ethylamine

Uniqueness

Compared to similar compounds, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of a diphenylphosphanyl group and a sulfinamide moiety. This unique structure imparts distinct reactivity and chiral properties, making it particularly valuable in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKRYLFTCRWHOG-ZIQZBVCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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